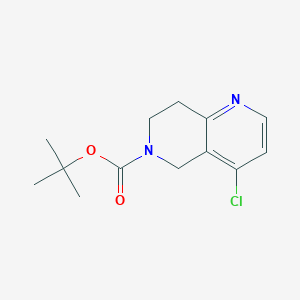

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC13519488

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClN2O2 |

|---|---|

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | tert-butyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-11-9(8-16)10(14)4-6-15-11/h4,6H,5,7-8H2,1-3H3 |

| Standard InChI Key | QQPVEBBIRPERTK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)Cl |

Introduction

Structural and Molecular Characteristics

The core scaffold of tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate consists of a bicyclic naphthyridine system fused with a partially saturated seven-membered ring. The 1,6-naphthyridine moiety is characterized by nitrogen atoms at positions 1 and 6, while the 4-chloro substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions . The tert-butyloxycarbonyl (Boc) group at position 6 serves as a protective moiety for secondary amines, a common strategy in peptide and heterocycle synthesis .

Spectral Data

While nuclear magnetic resonance (NMR) data for the 4-chloro isomer is unavailable, the 2-chloro analog ([CAS 1151665-15-4]) exhibits characteristic signals in NMR:

-

δ 1.52 ppm (singlet, 9H, tert-butyl group)

-

δ 3.75–2.99 ppm (multiplet, 4H, methylene protons of the dihydro ring) .

The chlorine substituent’s position influences aromatic proton shifts, with meta- and para-chloro isomers typically showing upfield shifts compared to ortho-substituted variants .

Synthetic Methodologies

The synthesis of tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate likely follows strategies similar to those employed for its 2- and 3-chloro counterparts. Key steps include Boc protection, cyclization, and halogenation.

Boc Protection of Amine Intermediates

A common precursor for such compounds is the unprotected dihydronaphthyridine amine. For example, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane/water with sodium bicarbonate to yield the Boc-protected derivative in 87–89.75% yield . This method is adaptable to 4-chloro analogs by substituting the starting amine with the appropriate regioisomer.

Halogenation Strategies

Physicochemical Properties

Solubility and Stability

Boc-protected naphthyridines generally exhibit moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and limited solubility in water . The tert-butyl group enhances lipophilicity, making these compounds suitable for organic-phase reactions. Stability studies on analogous compounds indicate decomposition temperatures above 150°C, with the Boc group cleaving under acidic conditions (e.g., HCl in dioxane) .

Crystallographic Data

X-ray diffraction data for the 4-chloro derivative is absent, but the 3-chloro isomer ([CAS 625099-34-5]) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups . Such interactions likely persist in the 4-chloro variant, influencing packing efficiency and melting points.

Future Directions

Synthetic Optimization

Developing regioselective chlorination methods for the 4-position remains a priority. Transition-metal catalysis using Pd/Cu systems or photoredox approaches could improve yields and selectivity .

Biological Screening

In vitro profiling against kinase panels and antibacterial assays is essential to unlock the therapeutic potential of this understudied compound. Computational docking studies using CDK2 or DNA gyrase models may guide target selection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume